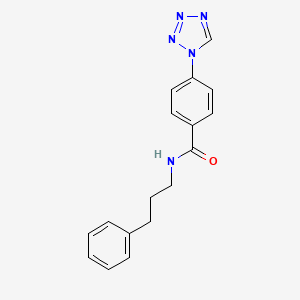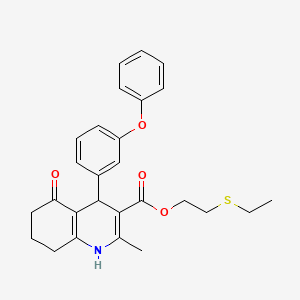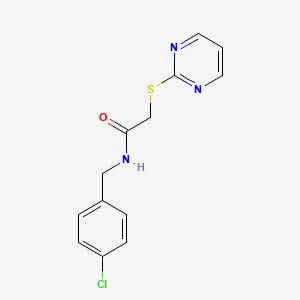![molecular formula C23H30N2O5 B5120054 N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5120054.png)
N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide, also known as BPTES, is a small molecule inhibitor of glutaminase (GLS), an enzyme that converts glutamine to glutamate. GLS has been implicated in several types of cancer, making it a promising target for cancer therapy. BPTES has been shown to selectively inhibit GLS, making it a potential anticancer drug.
Mechanism of Action
N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide selectively inhibits GLS by binding to a specific pocket on the enzyme. This prevents the enzyme from converting glutamine to glutamate, leading to a decrease in cellular energy production and ultimately cell death. N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide has been shown to be more effective against cancer cells than normal cells, indicating its selectivity for cancer cells.
Biochemical and Physiological Effects
N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide has been shown to have several biochemical and physiological effects. It decreases glutamine metabolism, leading to a decrease in cellular energy production. This can lead to cell death in cancer cells. N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter, in the brain. This could potentially have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide in lab experiments is its selectivity for cancer cells. This makes it a promising drug for cancer therapy. However, one limitation is its potential toxicity to normal cells. N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide has been shown to be more effective against cancer cells than normal cells, but it can still have toxic effects on normal cells at high concentrations.
Future Directions
There are several potential future directions for research on N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide. One direction is to investigate its potential as a combination therapy with other anticancer drugs. Another direction is to develop more potent and selective GLS inhibitors. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide, particularly in the brain.
Synthesis Methods
N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzoylbutyric acid to form the desired product, N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide.
Scientific Research Applications
N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide has been extensively studied for its potential as an anticancer drug. It has been shown to be effective against several types of cancer, including breast, lung, and prostate cancer. N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide works by inhibiting GLS, which is overexpressed in many types of cancer, leading to increased glutamine metabolism and tumor growth. By inhibiting GLS, N-[3-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide can slow down or even stop tumor growth.
properties
IUPAC Name |
N-[3-(butanoylamino)phenyl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-5-10-21(26)24-17-11-9-12-18(15-17)25-23(27)16-13-19(28-6-2)22(30-8-4)20(14-16)29-7-3/h9,11-15H,5-8,10H2,1-4H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOWVJAUWKUNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(butanoylamino)phenyl]-3,4,5-triethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-3-thioxo-5-(3,4,5-trimethoxyphenyl)-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5119983.png)
![5-[(5-bromo-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119988.png)

![ethyl 1-[(2-{[butyl(methyl)amino]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5119996.png)
![isopropyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5119999.png)

![N,N''-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis[N'-phenyl(thiourea)]](/img/structure/B5120013.png)

![N,N-diethyl-2-{1-[2-(isopropylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B5120024.png)

![1-acetyl-17-(3-acetylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5120035.png)
![(3R*,4R*)-1-[3-(4-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5120037.png)
![5,5'-[(3-bromophenyl)methylene]bis(6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B5120050.png)